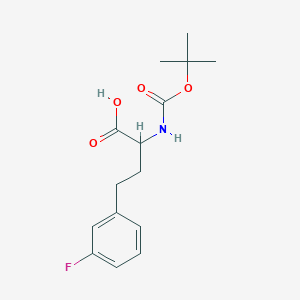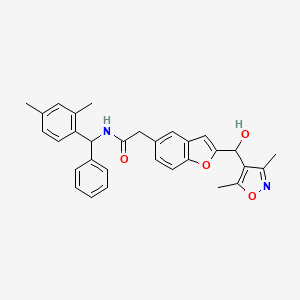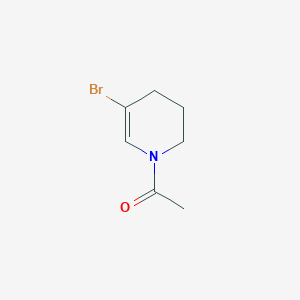
2-((Tert-butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral auxiliaries or catalysts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, typically using a fluorinated benzene derivative.
Industrial Production Methods
Industrial production of (S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active peptides.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The fluorophenyl group may enhance the compound’s binding affinity to its targets through hydrophobic interactions and fluorine’s unique electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid is unique due to the presence of the fluorophenyl group at the para position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can alter the compound’s interaction with biological targets, making it a valuable molecule for drug development and other applications.
Eigenschaften
Molekularformel |
C15H20FNO4 |
|---|---|
Molekulargewicht |
297.32 g/mol |
IUPAC-Name |
4-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)8-7-10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
QHYYPOGNLIBZLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![17-(3,3-Dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12304619.png)
![17-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12304621.png)
![rac-[(1R,5R)-6,6-dimethoxybicyclo[3.2.0]heptan-3-yl]methanol](/img/structure/B12304622.png)

![[6-[4-(dimethylamino)-5-hydroxy-6-[[(14Z)-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-7-propanoyloxy-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12304639.png)


![2-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B12304662.png)
![[4-[[4-amino-2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12304666.png)
![4-[[5-Ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-2-methyl-4-oxobutanoic acid](/img/structure/B12304677.png)

![Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-(2-methylpropyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate](/img/structure/B12304680.png)

